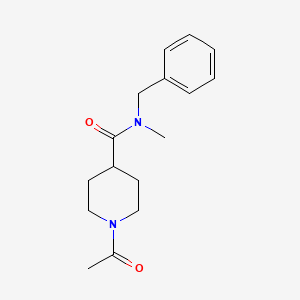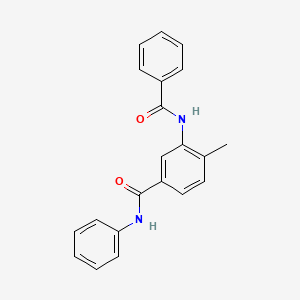![molecular formula C21H25ClN2O3 B4773512 N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide
Overview
Description
N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, resulting in the tightening of chromatin and the repression of gene expression. By inhibiting HDACs, N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide leads to the accumulation of acetylated histones, which results in the relaxation of chromatin and the activation of gene expression. This leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and DNA damage response, which ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation, improve cognitive function, and reduce the production of pro-inflammatory cytokines. It has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide is that it has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which means that it may need to be administered frequently in some experiments.
Future Directions
There are several future directions for the study of N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the role of HDAC inhibitors in epigenetic regulation and gene expression. Additionally, the development of new delivery methods for N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide, such as nanoparticles or liposomes, may improve its solubility and bioavailability. Finally, the investigation of the potential use of N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic effects.
Scientific Research Applications
N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-chloro-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-4-5-20(25)23-16-8-11-18(22)19(12-16)24-21(26)13-27-17-9-6-15(7-10-17)14(2)3/h6-12,14H,4-5,13H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLVZBXKQCAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4773430.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4773433.png)
![2-{[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4773444.png)
![3-allyl-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4773454.png)

![2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4773469.png)

![methyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4773491.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773492.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)

![2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4773527.png)
